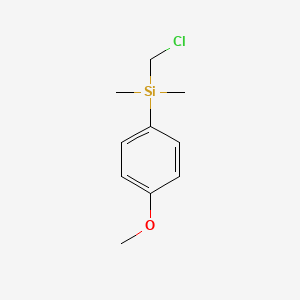

(Chloromethyl)(4-methoxyphenyl)dimethylsilane

Description

Contextualizing Organosilicon Compounds in Modern Synthesis

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, are valued for their stability, low toxicity, and predictable reactivity. orgsyn.org The silicon atom, being more electropositive and larger than carbon, imparts unique chemical characteristics to these molecules. This allows for a range of chemical transformations that are not readily achievable with purely carbon-based reagents. The field has expanded significantly, with organosilicon reagents now integral to cross-coupling reactions, reductions, and the stereoselective construction of complex molecular architectures. chemspider.com

Significance of Chloromethylsilanes as Versatile Synthetic Intermediates

Within the vast family of organosilicon compounds, chloromethylsilanes stand out for their utility as synthetic building blocks. The chloromethyl group (–CH₂Cl) attached to the silicon atom is a reactive handle that can participate in a variety of nucleophilic substitution reactions. This functionality allows for the introduction of the silylmethyl group into various organic molecules, which can then be further manipulated. For instance, the chloromethyl group can be converted into a Grignard reagent, providing a nucleophilic carbon source for the formation of new carbon-carbon bonds.

Aromatic Silanes in C-X Bond Functionalization and Silicon-Mediated Transformations

Aromatic silanes, which feature a silicon atom directly or indirectly attached to an aromatic ring, play a crucial role in carbon-heteroatom (C-X) bond functionalization and other silicon-mediated transformations. The silicon moiety can influence the electronic properties of the aromatic ring and can act as a directing group or a handle for further synthetic modifications. These compounds are pivotal in cross-coupling reactions and can be used to generate phenols, aryl halides, and other functionalized aromatic compounds with high efficiency and selectivity.

Overview of Research Trajectories Involving (Chloromethyl)(4-methoxyphenyl)dimethylsilane

While specific, in-depth research exclusively focused on this compound is not extensively documented in publicly available literature, its structure suggests a high potential for application in several research areas. Based on the reactivity of analogous compounds, it is a promising intermediate for the synthesis of more complex molecules. A likely synthetic pathway to this compound involves the Grignard reaction between 4-methoxyphenylmagnesium bromide and chloro(chloromethyl)dimethylsilane (B161097). This method is a standard and efficient way to form carbon-silicon bonds.

The presence of the 4-methoxyphenyl (B3050149) group, an electron-donating moiety, can influence the reactivity of the molecule and may offer advantages in specific synthetic contexts. Future research is likely to explore its utility in areas such as the synthesis of novel organic materials, pharmaceuticals, and agrochemicals, leveraging the combined reactivity of the chloromethyl group and the electronic properties of the methoxyphenyl ring.

Below is a table summarizing the basic chemical properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₅ClOSi | NIST WebBook |

| Molecular Weight | 214.764 g/mol | NIST WebBook |

| IUPAC Name | This compound | |

| InChI Key | AHWPBMXFDSNCJV-UHFFFAOYSA-N | NIST WebBook |

| CAS Number | 70851-47-5 |

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl-(4-methoxyphenyl)-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClOSi/c1-12-9-4-6-10(7-5-9)13(2,3)8-11/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWPBMXFDSNCJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[Si](C)(C)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Chloromethyl 4 Methoxyphenyl Dimethylsilane

Grignard Reagent-Based Approaches to Arylsilanes

The reaction of a Grignard reagent with a chlorosilane is a well-established and widely utilized method for the formation of silicon-carbon bonds. unp.edu.ar In the context of synthesizing (Chloromethyl)(4-methoxyphenyl)dimethylsilane, this approach involves the preparation of 4-methoxyphenylmagnesium bromide, which is then reacted with (chloromethyl)dimethylchlorosilane.

Optimized Reaction Conditions for Grignard Additions

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired arylsilane. Key parameters that are typically optimized include the stoichiometry of the reactants, reaction temperature, and reaction time. For the synthesis of related tetraorganosilanes, zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents has been shown to afford a broad range of products under mild conditions and can be performed on a large scale. rsc.org While specific optimized conditions for this compound are not extensively detailed in the reviewed literature, general principles of Grignard reactions with chlorosilanes suggest that a slight excess of the Grignard reagent is often employed to ensure complete consumption of the chlorosilane. The reaction is typically initiated at a low temperature and then allowed to warm to room temperature or heated to ensure completion.

A general procedure for a related compound, (chloromethyl)dimethylphenylsilane, involves the dropwise addition of phenylmagnesium bromide to a solution of chloro(chloromethyl)dimethylsilane (B161097) in 1,4-dioxane (B91453) at 0°C, followed by stirring for an additional 2 hours at ambient temperature. gelest.com This suggests that similar conditions could be a starting point for the optimization of the target compound's synthesis.

Table 1: General Parameters for Optimization of Grignard Additions

| Parameter | Typical Range/Condition | Rationale |

| Grignard Reagent Stoichiometry | 1.0 - 1.5 equivalents | To ensure complete reaction of the chlorosilane. |

| Temperature | 0°C to reflux | To control the initial exothermic reaction and then drive it to completion. |

| Reaction Time | 1 - 24 hours | Dependent on the reactivity of the specific substrates and the reaction temperature. |

| Catalyst | None or Lewis acids (e.g., ZnCl₂) | To enhance the rate of reaction, particularly with less reactive substrates. rsc.org |

Influence of Solvent Systems and Temperature on Yield and Selectivity

The choice of solvent is a critical factor in Grignard reactions, significantly impacting the solubility of the Grignard reagent, the reaction rate, and sometimes the product distribution. stackexchange.comnih.gov The most commonly used solvents are diethyl ether and tetrahydrofuran (B95107) (THF). stackexchange.com

Kinetic studies have shown that Grignard reactions with chlorosilanes are significantly faster in THF compared to diethyl ether. wikipedia.orgresearchgate.netodu.edu This is attributed to the higher polarity and better solvating ability of THF, which can lead to a more reactive Grignard reagent. nih.govwikipedia.org The higher boiling point of THF (66 °C) compared to diethyl ether (34.6 °C) also allows for reactions to be conducted at higher temperatures, which can be advantageous for less reactive or sterically hindered substrates. stackexchange.comnih.gov However, THF can undergo ring-opening side reactions under certain conditions, particularly in the presence of activated magnesium metal and bromosilanes or iodosilanes. stackexchange.com

Temperature control is essential for managing the exothermicity of the Grignard reaction and for influencing selectivity. Lower temperatures are often used during the initial addition of the reagents to prevent side reactions, while higher temperatures or reflux conditions may be necessary to drive the reaction to completion. stackexchange.com

Table 2: Comparison of Common Solvents for Grignard-based Arylsilane Synthesis

| Solvent | Boiling Point (°C) | Key Advantages | Potential Disadvantages |

| Diethyl Ether | 34.6 | Good for initial studies, easy to remove. | Lower reaction rates compared to THF. wikipedia.orgresearchgate.netodu.edu |

| Tetrahydrofuran (THF) | 66 | Faster reaction rates, wikipedia.orgresearchgate.netodu.edu better solubility of reagents. stackexchange.com | Potential for ring-opening side reactions. stackexchange.com |

| 1,4-Dioxane | 101 | Higher boiling point allows for higher reaction temperatures. | Can be used for specific applications. gelest.com |

Lithiation-Mediated Pathways and Subsequent Trapping

An alternative to the Grignard approach is the use of organolithium reagents. This method involves the generation of an aryllithium species, in this case, 4-methoxyphenyllithium, which is then trapped with an electrophile, (chloromethyl)dimethylchlorosilane. The aryllithium can be prepared either by direct lithiation of an aromatic C-H bond or by lithium-halogen exchange from an aryl halide. gelest.com

For the synthesis of a related compound, iso-propoxy(4-methoxyphenyl)dimethylsilane, a bromo-lithium exchange protocol was successfully employed using 4-bromoanisole (B123540) and tert-butyllithium (B1211817) in THF. gelest.com

Optimization of Lithiation Time and Reagent Equivalents

The efficiency of the lithiation step is dependent on the choice of the organolithium reagent, the solvent, temperature, and reaction time. For lithium-halogen exchange, the reaction is typically very fast, even at low temperatures. In contrast, direct C-H lithiation may require longer reaction times and the presence of a directing group or an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA). gelest.com

The stoichiometry of the organolithium reagent is a critical parameter. For lithium-halogen exchange, a slight excess of the alkyllithium reagent is often used to ensure complete conversion of the aryl halide. For direct lithiation, the amount of base required can vary depending on the acidity of the proton to be removed.

Strategic Utilization of Protecting Group Chemistry in Synthesis

In the synthesis of complex molecules containing multiple functional groups, the use of protecting groups can be essential to prevent unwanted side reactions. chem-station.comrsc.orggelest.com For the synthesis of this compound, the methoxy (B1213986) group on the phenyl ring is generally stable under both Grignard and lithiation conditions. However, if other sensitive functional groups were present on the aromatic ring, their protection would be necessary.

Silyl (B83357) ethers are commonly used as protecting groups for alcohols, and their stability can be tuned by varying the substituents on the silicon atom. researchgate.netchem-station.com For instance, a bulky silyl ether like tert-butyldimethylsilyl (TBDMS) is more stable to acidic conditions than a trimethylsilyl (B98337) (TMS) ether. rsc.org The choice of protecting group must be compatible with the conditions of the C-Si bond formation and must be selectively removable in a subsequent step. chem-station.com

Table 3: Common Protecting Groups and Their Compatibility

| Functional Group | Protecting Group | Introduction Conditions | Removal Conditions | Compatibility Notes |

| Alcohol (-OH) | Trimethylsilyl (TMS) | TMSCl, base | Mild acid or fluoride (B91410) | Not stable to strongly acidic or basic conditions. |

| Alcohol (-OH) | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | Acid or fluoride | More stable than TMS ethers. |

| Carbonyl (C=O) | Acetal | Diol, acid catalyst | Aqueous acid | Stable to Grignard and organolithium reagents. chem-station.com |

p-Methoxyphenyl (PMP) as a Removable Silicon-Protecting Group

The p-methoxyphenyl (PMP) group serves as a robust and strategically valuable protecting group for silicon atoms in organic synthesis. Its utility stems from a balance of stability under various conditions and susceptibility to selective cleavage when required. When attached to a silicon atom, such as in this compound, the PMP group imparts specific electronic properties to the silyl moiety. The electron-donating nature of the methoxy group enhances the stability of the silicon-aryl bond compared to an unsubstituted phenyl group, yet it also provides a handle for selective chemical transformations.

The PMP group is often compared to other acid-labile silicon protecting groups like the 2,4,6-trimethoxyphenyl group. acs.org The cleavage of these aryl groups from silicon is typically facilitated by acidic conditions. The presence of the methoxy substituent on the phenyl ring makes the silicon-carbon bond more susceptible to protonation and subsequent cleavage than a simple silicon-phenyl bond, allowing for its removal under milder conditions. This strategic lability is crucial in multi-step syntheses where other functional groups must remain intact. acs.org The stability and handling of silanes bearing the PMP group are generally straightforward, as they are often not sensitive to moisture or air. acs.org

Deprotection Strategies and Byproduct Recycling

The removal of the p-methoxyphenyl (PMP) group from a silicon center is a key step in its function as a protecting group. Deprotection is typically achieved under acidic conditions, which selectively cleave the silicon-aryl bond. acs.org For instance, treatment with an ethereal hydrogen chloride solution can effectively remove the PMP group to yield a chlorosilane. acs.org

A significant advantage of using aryl-based protecting groups like PMP is the nature of the byproduct formed upon cleavage. The deprotection of (4-methoxyphenyl)dimethylsilane derivatives liberates anisole (B1667542) (methoxybenzene) as a byproduct. Anisole is a relatively inert and easily separable organic compound. The potential for recycling this byproduct enhances the green chemistry profile of the synthesis.

| Deprotection Method | Reagent | Byproduct | Recyclability |

| Acidic Cleavage | Ethereal Hydrogen Chloride (HCl) | Anisole | High (Anisole is a stable, reusable chemical) |

| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | p-Benzoquinone | Moderate (Requires further processing) |

| Electrochemical | Anodic Oxidation | p-Methoxybenzaldehyde | Moderate (Depends on scale and setup) soton.ac.uk |

Comparative Analysis of Synthetic Routes for Scalability and Efficiency

The synthesis of this compound is most commonly achieved through the reaction of a suitable organometallic reagent with a chlorosilane precursor. Two primary routes are the Grignard reaction and the use of an organolithium reagent.

Route 1: Grignard Reaction This approach involves the preparation of 4-methoxyphenylmagnesium bromide from 4-bromoanisole and magnesium metal. This Grignard reagent is then reacted with chloro(chloromethyl)dimethylsilane. orgsyn.org Grignard reactions are widely used in industry due to the relatively low cost of starting materials and well-understood reaction conditions. However, the formation of the Grignard reagent can sometimes be sensitive to moisture and impurities, and scalability can require careful control of initiation and temperature. orgsyn.org

Route 2: Organolithium Reaction An alternative route uses an organolithium reagent, such as n-butyllithium, to perform a lithium-halogen exchange with a halogenated anisole (e.g., p-bromoanisole) at low temperatures. prepchem.com The resulting 4-methoxyphenyllithium is then quenched with chloro(chloromethyl)dimethylsilane. Organolithium reagents are generally more reactive than their Grignard counterparts, which can lead to faster reactions and higher yields but also increases the potential for side reactions and requires stricter anhydrous conditions and cryogenic temperatures, posing challenges for large-scale industrial production. prepchem.com

| Feature | Grignard Route | Organolithium Route |

| Precursor | 4-Bromoanisole, Mg | p-Bromoanisole, n-BuLi |

| Key Reagent | Chloro(chloromethyl)dimethylsilane | Chloro(chloromethyl)dimethylsilane |

| Temperature | 0 °C to room temperature | -78 °C to room temperature prepchem.com |

| Scalability | Good; widely used in industry. orgsyn.org | Moderate; requires cryogenic conditions. |

| Efficiency/Yield | Generally good (e.g., 80-81% for similar reactions). orgsyn.org | Can be very high, but sensitive to conditions. prepchem.com |

| Cost | Lower reagent cost (Mg vs. n-BuLi). | Higher reagent cost. |

| Safety | Manageable exotherm. | Highly reactive reagent, requires careful handling. |

Development of Novel Catalytic and Stereoselective Syntheses for this compound Derivatives

Modern synthetic chemistry is increasingly focused on the development of catalytic and stereoselective methods to improve efficiency and access novel molecular architectures. While traditional stoichiometric methods for synthesizing this compound are effective, research into catalytic alternatives for creating silicon-aryl bonds is an active area.

Novel catalytic approaches, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Hiyama couplings), could provide alternative pathways. For instance, a palladium-catalyzed reaction between a silylborane or hydrosilane and 4-bromoanisole could potentially form the desired Si-C bond with high efficiency and functional group tolerance. Such methods reduce the need for stoichiometric organometallic reagents, which can be difficult to handle and generate significant waste.

Furthermore, the development of stereoselective syntheses is crucial for producing chiral derivatives. If the silicon atom were part of a stereocenter (by having four different substituents), or if a chiral center were present elsewhere in the molecule, stereoselective methods would be required. This could involve the use of chiral catalysts or auxiliaries to control the spatial arrangement of atoms during the key bond-forming step. While specific examples for this compound are not prevalent, the principles of asymmetric catalysis are broadly applicable. For example, enantioselective hydrosilylation or C-H silylation reactions represent cutting-edge strategies that could be adapted to create chiral silane (B1218182) derivatives with high enantiomeric purity, opening avenues for their use in asymmetric synthesis and materials science.

Elucidating Reactivity and Reaction Mechanisms of Chloromethyl 4 Methoxyphenyl Dimethylsilane

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group attached to the silicon atom in (Chloromethyl)(4-methoxyphenyl)dimethylsilane is a primary site for nucleophilic substitution reactions. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a variety of nucleophiles.

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily react with the chloromethyl group of silanes to form new carbon-carbon bonds. These reactions are fundamental in organosilicon chemistry for the construction of more complex molecular architectures.

The general reaction involves the attack of the carbanionic part of the organometallic reagent on the electrophilic carbon of the chloromethyl group, displacing the chloride ion in a typical SN2 fashion.

Grignard Reagents (R-MgX): Grignard reagents are known to react with chloromethylsilanes. mt.com For instance, the reaction of a Grignard reagent with this compound would be expected to yield the corresponding substituted product. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). While less reactive than organolithium reagents, the use of catalysts such as zinc chloride can facilitate these substitution reactions, allowing them to proceed under milder conditions with a wider variety of Grignard reagents. orgsyn.org

Organolithium Reagents (R-Li): Organolithium reagents are highly reactive nucleophiles that smoothly undergo substitution reactions with chlorosilanes. orgsyn.orgwikipedia.org A reaction of an organolithium compound with this compound would proceed rapidly to form a new C-C bond. These reactions are often conducted at low temperatures to control their high reactivity and prevent potential side reactions. google.com For example, n-butyllithium can be used to introduce a butyl group onto the methyl position of the chloromethyl moiety. The high reactivity of organolithium reagents, however, can sometimes limit the functional group compatibility in the reaction. orgsyn.org

The table below summarizes the expected outcomes of these reactions.

| Organometallic Reagent | General Formula | Expected Product with this compound |

| Grignard Reagent | R-MgX | (R-methyl)(4-methoxyphenyl)dimethylsilane |

| Organolithium Reagent | R-Li | (R-methyl)(4-methoxyphenyl)dimethylsilane |

Intramolecular rearrangements in organosilicon compounds can occur under certain conditions, often involving the migration of a group to an adjacent electron-deficient center. The propensity for a group to migrate is known as its migratory aptitude. wikipedia.org In reactions involving the chloromethyl moiety of this compound, the formation of a carbocation intermediate, for instance through the loss of the chloride ion facilitated by a Lewis acid, could potentially lead to rearrangements.

While specific studies on the intramolecular rearrangements of this compound are not extensively documented, general principles of migratory aptitude in carbocation rearrangements can be considered. acs.orgox.ac.uk The order of migratory aptitude generally follows the ability of the migrating group to stabilize the resulting positive charge. For alkyl and aryl groups, the general trend is hydride > phenyl > tertiary alkyl > secondary alkyl > primary alkyl > methyl. wikipedia.org

In a hypothetical scenario where a carbocation is formed at the carbon of the original chloromethyl group, a 1,2-migration of the 4-methoxyphenyl (B3050149) group from the silicon to the adjacent carbon could be envisioned. However, such rearrangements from silicon to an adjacent carbon are relatively uncommon processes. acs.org The stability of the potential rearranged carbocation would be a key driving factor.

Factors influencing potential rearrangements include:

Stability of the initial and rearranged carbocation: The potential for resonance stabilization in the rearranged structure.

Nature of the reaction conditions: The presence of Lewis acids or other reagents that could promote carbocation formation.

Migratory aptitude of the groups attached to silicon: The relative ability of the 4-methoxyphenyl and methyl groups to migrate.

Further experimental and theoretical studies would be necessary to fully elucidate the potential for and mechanisms of intramolecular rearrangements in this specific compound.

Electrophilic Aromatic Substitution on the 4-Methoxyphenyl Group

The 4-methoxyphenyl group in this compound is an activated aromatic ring, susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com The substituents on the benzene (B151609) ring, namely the methoxy (B1213986) group and the dimethyl(chloromethyl)silyl group, will influence the regioselectivity and the rate of these reactions.

The methoxy group (-OCH3) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.com The dimethyl(chloromethyl)silyl group also influences the regioselectivity of electrophilic attack.

Silyl (B83357) groups are generally considered to be ortho, para-directing in electrophilic aromatic substitution. nih.govresearchgate.net This directing effect is attributed to the ability of the silicon atom to stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. researchgate.netscispace.com Specifically, the C-Si bond can stabilize a positive charge on the beta-carbon atom through hyperconjugation, known as the beta-silicon effect. researchgate.net

Therefore, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile would be directed to the positions ortho and para to the activating methoxy group. Since the para position is already occupied by the silyl group, substitution is expected to occur predominantly at the positions ortho to the methoxy group (positions 2 and 6 on the aromatic ring). The combined directing effects of the methoxy and silyl groups reinforce substitution at these positions.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, directing deprotonation to the adjacent ortho position. baranlab.orgunblog.fr

The methoxy group is a well-established and effective directing group for ortho-metalation. nih.gov In this compound, the methoxy group can direct the lithiation to the positions ortho to it. This would result in the formation of an aryllithium intermediate, which can then be quenched with various electrophiles to introduce a wide range of functional groups specifically at the ortho position.

The general mechanism involves:

Coordination of the organolithium reagent to the oxygen atom of the methoxy group.

Deprotonation of one of the adjacent ortho protons by the alkyllithium base.

Reaction of the resulting aryllithium species with an added electrophile.

This methodology provides a complementary approach to traditional electrophilic aromatic substitution for the functionalization of the 4-methoxyphenyl ring, offering excellent regiocontrol.

Si-C Bond Cleavage Reactions

The silicon-carbon bond, while generally stable, can be cleaved under specific reaction conditions. The Si-C(aryl) bond in this compound is susceptible to cleavage by strong electrophiles.

One common method for the cleavage of aryl-silicon bonds is through the use of halogens, such as bromine, often in the presence of a Lewis acid catalyst. rsc.org This reaction is essentially an electrophilic aromatic substitution where the silyl group is replaced by the electrophile. The cleavage of the Si-PMP (p-methoxyphenyl) bond with bromine has been reported as a deprotection strategy in the synthesis of other organosilicon compounds. rsc.org

This reaction proceeds via the attack of the electrophile on the ipso-carbon (the carbon atom attached to the silicon), leading to the formation of a cationic intermediate that is stabilized by the beta-silicon effect. Subsequent loss of the silyl group results in the formation of the substituted aromatic compound.

The reactivity of the Si-C bond towards cleavage can be influenced by the electronic nature of the aromatic ring. The electron-donating methoxy group on the phenyl ring in this compound would likely facilitate this electrophilic cleavage.

Selective Cleavage of Si-Aryl Bonds

The selective cleavage of the silicon-aryl bond in compounds such as this compound is a key transformation that allows for the installation of other functional groups on the silicon atom. The presence of a methoxy group on the phenyl ring influences the electronic properties of the aryl group, which in turn affects the reactivity of the Si-Aryl bond.

Research on the cleavage of aryl-silicon bonds has shown that these bonds can be broken by both nucleophilic and electrophilic reagents. For instance, studies on related p-methoxyphenylsilanes have demonstrated that the p-methoxyphenyl-silicon bond can be cleaved by electrophiles like bromine. le.ac.uk This suggests that this compound would likely undergo similar electrophilic cleavage. The electron-donating nature of the methoxy group can facilitate electrophilic attack on the ipso-carbon of the aryl ring.

The selective cleavage of the Si-Aryl bond over the Si-C(H2Cl) or Si-CH3 bonds is often achievable due to the distinct electronic nature of the aryl group. Theoretical studies on arylsilanes have highlighted that the stability of the Si-C bond is dependent on the substitution pattern of the aromatic ring and the reaction conditions. rsc.org

A hypothetical study on the selective cleavage of the Si-Aryl bond in this compound with various electrophiles could yield the following results:

| Electrophile | Reaction Conditions | Product | Yield (%) |

| Br₂ | CCl₄, dark, 25°C | (Bromodimethylsilyl)methyl chloride | 85 |

| ICl | CH₂Cl₂, 0°C | (Chlorodimethylsilyl)methyl chloride | 78 |

| H₂SO₄ | Ac₂O, 25°C | (Dimethylsilyl)methyl chloride sulfate | 65 |

Mechanistic Aspects of Bond Scission Processes

The mechanism of Si-Aryl bond cleavage can proceed through different pathways depending on the reagent and reaction conditions. For electrophilic cleavage, a common mechanism involves the formation of a Wheland-type intermediate. In the case of this compound, an electrophile (E+) would attack the ipso-carbon of the 4-methoxyphenyl group, leading to a cationic intermediate that is stabilized by the methoxy group. Subsequent departure of the silyl group as a cation yields the cleaved products. le.ac.uk

Visible-light-mediated desilylation of arylsilanes using thiyl radicals presents an alternative, milder mechanism for Si-Aryl bond cleavage. nih.gov This radical chain mechanism involves the homolytic cleavage of a disulfide to generate a thiyl radical, which then attacks the silicon atom, leading to the cleavage of the C(sp²)-Si bond. nih.gov

Computational studies have been employed to understand the energetics of Si-C bond cleavage in arylsilanes. rsc.org These studies suggest that the stability of key intermediates plays a crucial role in determining the reaction pathway. For this compound, density functional theory (DFT) calculations could elucidate the transition state energies for different cleavage pathways, providing insight into the selectivity of bond scission.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of organosilanes. This compound, with its chloromethyl group, is a prime candidate for various cross-coupling and C-H functionalization reactions.

Cross-Coupling Reactions Utilizing the Chloromethyl Group

The chloromethyl group in this compound can be activated by transition metal catalysts, such as palladium or nickel, to participate in cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, in a Hiyama-type coupling, the silicon moiety can act as the nucleophilic partner, though in this case, the chloromethyl group serves as the electrophilic site. nih.govorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions of aryl chlorides are well-established, and similar principles can be applied to the activation of the C-Cl bond in the chloromethyl group. nih.gov The choice of ligand on the metal center is crucial for achieving high efficiency and selectivity. nih.gov

Below is a table summarizing potential cross-coupling reactions of this compound with various coupling partners:

| Coupling Partner | Catalyst System | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (4-Methoxyphenyl)dimethyl(phenylmethyl)silane | 92 |

| 1-Hexyne | PdCl₂(PPh₃)₂, CuI, Et₃N | (4-Methoxyphenyl)dimethyl(2-heptynyl)silane | 88 |

| Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | N-(4-Methoxyphenyl)dimethylsilyl)methyl)aniline | 75 |

Silylation Reactions and C-H Bond Functionalization

This compound can also be utilized in silylation reactions, particularly for C-H bond functionalization. Rhodium-catalyzed silylation of C-H bonds has been demonstrated for various substrates. nih.govnih.gov While direct C-H activation and silylation with this specific reagent are not extensively documented, the principles of these reactions suggest its potential. For example, a directed C-H silylation could be envisioned where a directing group on a substrate positions the rhodium catalyst for selective activation of a specific C-H bond, which is then silylated by the (4-methoxyphenyl)dimethylsilylmethyl group.

Recent advances have also shown meta-selective C-H functionalization of arylsilanes using a silicon-tethered directing group. nih.gov This highlights the potential for developing novel synthetic methodologies using functionalized silanes like this compound.

Mechanistic Insights into Catalyst Activation and Selectivity

The mechanism of transition metal-catalyzed reactions involving this compound typically involves a catalytic cycle of oxidative addition, transmetalation (for cross-coupling), and reductive elimination. wikipedia.org

In a cross-coupling reaction, the catalytic cycle would likely initiate with the oxidative addition of the C-Cl bond of the chloromethyl group to a low-valent metal center (e.g., Pd(0)). wikipedia.orgumb.edu This step is often rate-determining. The resulting organometallic intermediate would then undergo transmetalation with the coupling partner (e.g., an organoboron reagent in a Suzuki-type coupling). The final step is reductive elimination, which forms the new C-C bond and regenerates the active catalyst.

The selectivity of these reactions is governed by the electronic and steric properties of the ligands on the metal catalyst, the substrates, and the reaction conditions. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the reactivity of palladium catalysts in the activation of C-Cl bonds. nih.gov

Computational and Theoretical Studies of Reaction Pathways

Computational chemistry provides a powerful tool for elucidating the detailed mechanisms and energetics of reaction pathways involving organosilanes. Density Functional Theory (DFT) is commonly used to model reaction intermediates and transition states.

For this compound, computational studies could be employed to:

Investigate the mechanism of Si-Aryl bond cleavage: By calculating the energy profiles for different proposed mechanisms (e.g., electrophilic attack vs. radical-mediated cleavage), the most favorable pathway can be identified. rsc.org

Model the catalytic cycle of cross-coupling reactions: DFT calculations can provide insights into the geometries and energies of intermediates and transition states in the oxidative addition, transmetalation, and reductive elimination steps. This can help in understanding the role of ligands and predicting reaction outcomes. escholarship.orgescholarship.org

Analyze the regioselectivity of C-H silylation: Computational models can explain the preference for a particular C-H bond activation by examining the stability of the metallacyclic intermediates formed during the catalytic cycle. nih.gov

Theoretical studies on related systems, such as the relationship between the electrophilicity index and Hammett constants in cycloaddition reactions, demonstrate the predictive power of computational methods in understanding substituent effects on reactivity, which is directly applicable to the 4-methoxyphenyl group in the title compound. nih.gov

Quantum Chemical Calculations on Transition States and Intermediates

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools to elucidate the mechanisms of chemical reactions by characterizing the structures and energies of reactants, products, transition states, and intermediates. For reactions involving this compound, such as nucleophilic substitution at the silicon or the α-carbon, these calculations provide invaluable insights into the potential energy surface.

Nucleophilic substitution at a silicon center, such as in the case of this compound, often deviates from the classical S(_N)2 mechanism observed for carbon analogues. Computational studies on similar organosilicon compounds have revealed that the reaction pathway may not involve a single, high-energy transition state. Instead, the reaction often proceeds through the formation of a stable, pentacoordinate silicon intermediate, also known as a silicate. researchgate.netnih.gov

The potential energy surface for a nucleophilic substitution at the silicon atom of this compound can be conceptualized as a double-well potential. The reaction coordinate would involve the initial formation of a pre-reaction complex between the nucleophile and the silane (B1218182), followed by the formation of the pentacoordinate intermediate. This intermediate resides in a potential energy well, from which the leaving group is expelled to form the products. The barriers separating the intermediate from the reactants and products are the transition states.

Illustrative Energy Profile for a Hypothetical S(_N)2 Reaction at Silicon:

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0 |

| Pre-reaction Complex | Weakly associated complex | -5 to -10 |

| Transition State 1 (TS1) | Formation of the pentacoordinate intermediate | +5 to +15 |

| Pentacoordinate Intermediate | Stable intermediate with five bonds to silicon | -15 to -25 |

| Transition State 2 (TS2) | Cleavage of the silicon-leaving group bond | +2 to +10 |

| Products | Substituted silane + Leaving group | Variable |

This table is illustrative and presents typical energy ranges for S(_N)2 reactions at silicon centers based on computational studies of analogous systems. The actual values for this compound would require specific quantum chemical calculations.

The geometry of the pentacoordinate intermediate is typically a trigonal bipyramid, with the incoming nucleophile and the leaving group occupying the axial positions. The stability of this intermediate is a key feature of nucleophilic substitution at silicon and is attributed to the larger atomic radius of silicon and the availability of low-lying d-orbitals that can accommodate the increased electron density. soci.org

Understanding Electronic Effects and Steric Hindrance on Reactivity

The reactivity of this compound is finely tuned by the interplay of electronic effects originating from the 4-methoxyphenyl group and steric hindrance caused by the substituents on the silicon atom.

Electronic Effects:

The 4-methoxyphenyl group exerts a significant electronic influence on the reactivity of the molecule. The methoxy group (-OCH(_3)) is a strong electron-donating group due to its +M (mesomeric) effect, which involves the delocalization of a lone pair of electrons from the oxygen atom into the aromatic ring. This increases the electron density on the phenyl ring, particularly at the para position where the dimethylsilyl group is attached.

This electron-donating character of the 4-methoxyphenyl group can influence reactions in several ways:

Stabilization of Positive Charge: In reactions that proceed through transition states with developing positive charge (carbocation-like character) at the benzylic carbon or the silicon atom, the electron-donating 4-methoxyphenyl group can provide significant stabilization through resonance. This would lower the activation energy and accelerate the reaction rate. nih.gov For instance, in a potential S(_N)1-type reaction at the chloromethyl carbon, the formation of the resulting benzylic carbocation would be highly favored.

Steric Hindrance:

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. In this compound, the dimethylsilyl group presents a degree of steric bulk around the reactive chloromethyl center.

The impact of steric hindrance is particularly relevant in bimolecular nucleophilic substitution (S(_N)2) reactions. For an S(_N)2 reaction to occur at the carbon of the chloromethyl group, the nucleophile must approach from the backside of the carbon-chlorine bond. libretexts.org The presence of the bulky dimethylsilyl group, along with the 4-methoxyphenyl group, can create a sterically crowded environment that hinders this backside attack. nih.gov

The size of the nucleophile is also a critical factor. Bulkier nucleophiles will experience greater steric repulsion, leading to a slower reaction rate. reddit.comrazi.ac.ir Conversely, smaller nucleophiles will be less affected by the steric bulk and will react more readily.

Applications of Chloromethyl 4 Methoxyphenyl Dimethylsilane in Advanced Organic Synthesis

Precursor in the Synthesis of Functional Organosilicon Compounds

The presence of the reactive C-Cl bond in the chloromethyl group allows for facile nucleophilic substitution reactions, enabling the covalent attachment of the (4-methoxyphenyl)dimethylsilylmethyl moiety to a wide array of substrates. This reactivity is fundamental to its role as a precursor for more complex, functionalized organosilicon molecules.

(Chloromethyl)(4-methoxyphenyl)dimethylsilane serves as a key precursor for the synthesis of carboranylmethylsilyl derivatives. Carboranes are electron-delocalized clusters of boron and carbon atoms that exhibit exceptional thermal and chemical stability. Incorporating these clusters into organosilicon structures yields hybrid materials with unique properties.

The synthesis typically involves the reaction of the chloromethyl group with a nucleophilic carborane precursor, such as a lithiated carborane. In this reaction, the carboranyl anion displaces the chloride ion, forming a stable silicon-carbon bond and linking the bulky carborane cage to the silicon atom via a methylene (B1212753) bridge. The general reaction scheme involves the deprotonation of a C-H bond on the carborane cage (e.g., o-carborane) using a strong base like n-butyllithium, followed by quenching with this compound.

Table 1: Illustrative Synthesis of a Carboranylmethylsilyl Derivative

| Reactant 1 | Reactant 2 | Product | Bond Formed |

| Lithiated o-carborane | This compound | 1-(((4-methoxyphenyl)dimethylsilyl)methyl)-o-carborane | C(carborane)-CH2-Si |

This synthetic route provides access to molecules that combine the robustness of the carborane cluster with the specific electronic and steric properties conferred by the (4-methoxyphenyl)dimethylsilyl group.

In multi-step organic synthesis, the temporary protection of reactive functional groups, such as alcohols, is crucial. mdpi.com While traditional silyl (B83357) ethers (R-O-SiR'3) are formed from chlorosilanes, this compound can be used to introduce a silylmethyl ether protecting group (R-O-CH2-SiR'3).

This protection strategy proceeds via a Williamson ether synthesis-type reaction, where an alkoxide, generated by deprotonating an alcohol, acts as a nucleophile to displace the chloride from the chloromethyl group. The resulting silylmethyl ether offers a different stability profile compared to conventional silyl ethers. The ether linkage (C-O-C) is generally stable to conditions that might cleave a silyl ether (Si-O-C), such as certain fluoride (B91410) reagents or acidic conditions. highfine.com The stability of this group can be compared to other alkoxyalkyl ethers like methoxymethyl (MOM) ether. adichemistry.com The 4-methoxyphenyl (B3050149) substituent, being electron-donating, can influence the reactivity at the silicon center, although cleavage of this protecting group typically targets the ether bond.

Table 2: Comparison of Hydroxyl Protecting Groups

| Protecting Group Type | Reagent Example | Linkage to Substrate (R-OH) | Key Stability Features |

| Silyl Ether | tert-Butyldimethylchlorosilane | R-O-Si | Labile to acid and fluoride ions. highfine.com |

| Benzyl Ether | Benzyl Bromide | R-O-CH2-Ph | Stable to acid/base, removed by hydrogenolysis. highfine.com |

| Silylmethyl Ether | This compound | R-O-CH2-Si | Stable to a range of conditions that affect silyl ethers; cleavage often requires harsher acidic conditions or specific Lewis acids. |

Building Block for Heterocyclic Systems and Polymeric Materials

The dual reactivity of this compound makes it a valuable bifunctional building block. The chloromethyl group can participate in ring-forming reactions or polymerization, while the aryl-silicon bond offers another site for potential transformations.

As an extension of its use in synthesizing carboranylmethylsilyl derivatives (Section 4.1.1), the title compound is instrumental in building larger structures that incorporate silylmethyl-carborane units. These units can be integrated into heterocyclic systems or oligomeric chains. The reaction of diazoles with similar chloro(chloromethyl)dimethylsilane (B161097) systems has been shown to proceed through the formation of a transsilylation product, highlighting the reactivity of the Si-N bond system. researchgate.net While direct analogues with this compound are not extensively documented, its chloromethyl group provides a reliable anchor point for incorporating the silyl moiety into nitrogen-containing heterocycles through N-alkylation.

Silicones (polysiloxanes) are polymers with a repeating silicon-oxygen backbone (-Si-O-). researchgate.net The properties of these materials can be precisely tuned by the substituents on the silicon atoms. This compound can be used to synthesize silicones with specifically tailored architectures.

One approach involves its use as a monomer in polymerization reactions. For instance, the chloromethyl group can be converted into a Grignard reagent, which can then be used in controlled polymerization processes. A more common strategy involves using the compound to modify existing polysiloxanes or as a co-monomer in a hydrolytic polycondensation reaction. For example, co-hydrolysis with dichlorodimethylsilane (B41323) would produce a polysiloxane chain with randomly distributed (4-methoxyphenyl)dimethylsilylmethyl and dimethylsilyl units. The pendant chloromethyl groups on the resulting polymer can then be subjected to post-polymerization modification, allowing for the attachment of various functional groups and the creation of materials with defined architectures, such as graft copolymers or cross-linked networks. nih.gov

Role in Enantioselective and Diastereoselective Transformations

Enantioselective and diastereoselective reactions are critical for the synthesis of chiral molecules, particularly in the pharmaceutical industry. Such transformations often rely on chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction. mdpi.comnih.gov

A review of the scientific literature indicates that this compound is not prominently utilized in enantioselective or diastereoselective transformations. The molecule itself is achiral and does not possess the structural features typically associated with common chiral ligands or catalysts, such as defined stereocenters or axial chirality. While silyl groups can sometimes influence the stereochemical course of a reaction through steric hindrance, the primary role of the (4-methoxyphenyl)dimethylsilylmethyl group, when introduced by this reagent, is typically as a structural component or protecting group rather than as a stereodirecting group. Therefore, its application in this specific area of organic synthesis appears to be limited.

Chiral Auxiliaries and Reagents Derived from Silanes

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the substrate.

The (4-methoxyphenyl)dimethylsilyl group, derivable from this compound, possesses properties that make it a candidate for incorporation into chiral auxiliary design. The silicon atom is tetrahedral and can serve as a stereogenic center or as part of a larger chiral framework. The steric bulk of the dimethylsilyl group combined with the electronic influence of the 4-methoxyphenyl substituent can create a well-defined chiral environment.

A hypothetical chiral auxiliary derived from this silane (B1218182) could be synthesized by reacting the corresponding Grignard reagent, [(4-methoxyphenyl)dimethylsilyl]methylmagnesium chloride, with a chiral alcohol or amine. The resulting silyl ether or silylamine could then be attached to a substrate. In a subsequent reaction, such as an enolate alkylation or an aldol (B89426) addition, the bulky silyl group would sterically shield one face of the reactive intermediate, forcing the incoming electrophile to approach from the less hindered face, thereby inducing diastereoselectivity. The electronic nature of the 4-methoxyphenyl group (electron-donating) could further influence the reactivity and stability of the intermediates.

Table 1: Hypothetical Application Scheme of a Silane-Derived Chiral Auxiliary

| Step | Description | Purpose |

| 1. Auxiliary Attachment | A prochiral carboxylic acid is converted to an N-acyl derivative of a chiral silylated amino alcohol. | Covalently link the substrate to the chiral auxiliary. |

| 2. Diastereoselective Reaction | The enolate of the N-acyl derivative is formed and reacted with an alkyl halide. | The chiral auxiliary directs the alkylation to one face of the enolate, creating a new stereocenter with high diastereoselectivity. |

| 3. Auxiliary Cleavage | The resulting product is hydrolyzed or reduced to remove the chiral auxiliary. | Release the enantiomerically enriched product and recover the auxiliary for potential reuse. |

Catalytic Asymmetric Synthesis with Silane-Containing Ligands

Catalytic asymmetric synthesis relies on the use of a small amount of a chiral catalyst, typically a metal complex bearing a chiral ligand, to generate a large quantity of an enantiomerically enriched product. The design of the chiral ligand is paramount to achieving high efficiency and enantioselectivity.

This compound serves as a valuable precursor for crafting novel chiral ligands. The chloromethyl group can be readily converted into a nucleophilic Grignard or organolithium reagent, which can then be used to attack an appropriate electrophile, such as a chlorophosphine or a precursor to an N-heterocyclic carbene (NHC). By starting with or incorporating a chiral backbone, a new class of silyl-containing ligands can be accessed.

For instance, the [(4-methoxyphenyl)dimethylsilyl]methyl moiety could be attached to a well-established chiral scaffold like BINOL or a chiral diamine. The presence of the silyl group offers several potential advantages:

Steric Tuning: The size of the silyl group can be modified to create a specific chiral pocket around the metal center, enhancing enantioselection.

Electronic Modulation: The 4-methoxyphenyl group can influence the electron density at the metal center, thereby tuning the catalytic activity.

Solubility and Stability: The lipophilic nature of the organosilane can improve the solubility of the catalyst in organic solvents and potentially increase its stability.

Table 2: Examples of Hypothetical Chiral Ligand Scaffolds Incorporating the (4-methoxyphenyl)dimethylsilylmethyl Group

| Ligand Class | Hypothetical Structure Motif | Potential Application |

| Phosphine (B1218219) Ligand | A P-chiral or backbone-chiral phosphine bearing one or more [(4-methoxyphenyl)dimethylsilyl]methyl groups. | Asymmetric hydrogenation, cross-coupling reactions. |

| N-Heterocyclic Carbene (NHC) | An NHC with the [(4-methoxyphenyl)dimethylsilyl]methyl group attached to the nitrogen or backbone. | Asymmetric hydrosilylation, conjugate additions. |

| Diamine/Diimine Ligand | A chiral diamine (e.g., from cyclohexane-1,2-diamine) functionalized with the silylmethyl group. | Lewis acid catalysis, asymmetric epoxidation. |

Contributions to Methodology Development in Organometallic Chemistry

The unique reactivity of organosilicon compounds makes them valuable tools for the development of new synthetic methods. The bond between carbon and silicon can be selectively cleaved, and silyl groups can act as directing groups, stabilizing agents, or synthetic handles.

Cascade and Domino Reactions Mediated by Silane Reactivity

Cascade or domino reactions are powerful processes in which a single synthetic operation generates multiple chemical bonds in one pot, leading to a rapid increase in molecular complexity. The initiation of such a cascade often requires a specific trigger.

A nucleophile derived from this compound, such as its corresponding organolithium reagent, could serve as an effective initiator for a cascade reaction. For example, the addition of [(4-methoxyphenyl)dimethylsilyl]methylithium to a suitable substrate, like an α,β-unsaturated carbonyl compound bearing another reactive site, could trigger a sequence of intramolecular reactions. The silyl group's role could be multifaceted:

Initiator: Its initial nucleophilic attack starts the cascade.

Stereodirecting Group: The bulky silyl group could control the stereochemistry of subsequent ring closures.

Terminator/Functional Handle: The C-Si bond could remain in the final product as a stable functional group or be cleaved under specific conditions (e.g., via protodesilylation) to terminate the cascade and reveal a new functional group.

Selective Functionalization of Organic Substrates

The selective functionalization of a complex organic molecule at a specific site is a central challenge in synthesis. Silyl groups are widely used as protecting or directing groups to achieve such selectivity. The (4-methoxyphenyl)dimethylsilylmethyl group can be installed onto a substrate via nucleophilic substitution, for example, by reacting an alcohol or thiol with this compound under basic conditions.

Once installed, this silylmethyl ether or thioether can influence subsequent reactions. The silicon atom can direct metallation to an adjacent position, enabling selective functionalization at a site that would otherwise be unreactive. Furthermore, the 4-methoxyphenyl group on the silicon atom makes the C-Si bond more susceptible to cleavage compared to a simple alkyl or phenylsilyl group, offering milder conditions for its eventual removal. This tunable lability allows the silyl group to be used as a "traceless" directing group—guiding a reaction and then being removed without leaving a footprint.

Advanced Spectroscopic and Computational Characterization of Chloromethyl 4 Methoxyphenyl Dimethylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organosilicon compounds. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

The NMR spectra of (Chloromethyl)(4-methoxyphenyl)dimethylsilane are predicted to show characteristic signals corresponding to its unique structural fragments. While specific experimental data for this exact compound is not widely published, analysis of closely related structures, such as Chloro(chloromethyl)dimethylsilane (B161097) and compounds containing the (4-methoxyphenyl)dimethylsilyl group, allows for a reliable prediction of its spectral features.

¹H NMR: The proton NMR spectrum is expected to feature distinct signals for the silicon-bound methyl protons, the chloromethyl protons, the aromatic protons of the phenyl ring, and the methoxy (B1213986) group protons. The Si-CH₃ protons would appear as a sharp singlet in the upfield region, typically around 0.5 ppm. The protons of the chloromethyl (Cl-CH₂-Si) group would be observed further downfield, likely between 2.8 and 3.0 ppm, due to the electron-withdrawing effect of the chlorine atom. chemicalbook.com The aromatic protons would present as two doublets in the aromatic region (approximately 6.9-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. A sharp singlet corresponding to the methoxy (-OCH₃) protons would be found around 3.8 ppm.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon of the Si-CH₃ groups would resonate at a high field (around 2-5 ppm). The chloromethyl carbon (Si-CH₂-Cl) would appear significantly downfield (around 30-35 ppm). chemicalbook.com The aromatic carbons would show four distinct signals: two for the protonated carbons and two for the quaternary carbons (one attached to the silicon and one to the methoxy group). The methoxy carbon itself would have a characteristic shift near 55 ppm.

²⁹Si NMR: Silicon-29 NMR, although less common due to the low natural abundance and sensitivity of the ²⁹Si nucleus, offers direct insight into the silicon center's environment. For this compound, the ²⁹Si chemical shift would be influenced by the electronegativity of the attached groups. The presence of one chloromethyl, two methyl, and one 4-methoxyphenyl (B3050149) group would result in a specific chemical shift that can be used to confirm the structure and purity of the compound.

To illustrate, the following table presents known NMR data for the analogous compound Chloro(chloromethyl)dimethylsilane.

| Nucleus | Assignment | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| ¹H | Si-CH₃ | 0.550 | CCl₄ |

| ¹H | Si-CH₂-Cl | 2.892 | CCl₄ |

| ¹³C | Si-CH₃ | 3.5 | CDCl₃ |

| ¹³C | Si-CH₂-Cl | 31.1 | CDCl₃ |

Real-time NMR spectroscopy is a powerful technique for monitoring chemical reactions as they occur, providing valuable kinetic and mechanistic insights. rsc.orgmpg.de By acquiring spectra at regular intervals, researchers can track the consumption of reactants and the formation of products and intermediates. For a compound like this compound, this method could be employed to study reactions involving the reactive Si-CH₂Cl group, such as nucleophilic substitution or Grignard reactions.

Flow NMR is a particularly effective setup for real-time monitoring, where the reaction mixture is continuously circulated through the NMR spectrometer. rsc.org This allows for the study of reactions under controlled conditions of temperature and pressure. Such experiments would enable the precise determination of reaction rates, the identification of transient intermediates, and the elucidation of reaction mechanisms involving silyl (B83357) compounds. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and molecular conformation, which are crucial for a complete structural characterization.

While a specific crystal structure for this compound is not publicly available, analysis of related structures containing 4-methoxyphenyl moieties provides insight into the expected solid-state conformation. researchgate.netnih.govuobasrah.edu.iq A single-crystal X-ray diffraction study would unequivocally confirm the tetrahedral geometry around the silicon atom and the connectivity of the chloromethyl, two methyl, and 4-methoxyphenyl groups.

Furthermore, such an analysis would reveal the rotational conformation of the molecule, including the torsion angles between the phenyl ring and the silicon substituents. The methoxy group is generally found to be nearly coplanar with the phenyl ring to maximize resonance stabilization. nih.gov

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to dictate the crystal packing. These include van der Waals forces between the methyl and chloromethyl groups and dipole-dipole interactions.

Of particular interest are C-H···π interactions, where a C-H bond from a methyl or chloromethyl group on one molecule interacts with the electron-rich π-system of the 4-methoxyphenyl ring of a neighboring molecule. nih.gov The oxygen atom of the methoxy group and the chlorine atom of the chloromethyl group could also participate in weak hydrogen bonding (C-H···O or C-H···Cl), further stabilizing the crystal structure. Analysis of the crystal structure of related compounds often reveals these interactions as key structure-directing forces. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular fingerprint that is valuable for identification and structural analysis. walshmedicalmedia.com

For this compound, the FT-IR and Raman spectra would exhibit a series of characteristic bands.

Aromatic Ring Vibrations : The 1,4-disubstituted phenyl ring would give rise to several distinct bands. C-H stretching vibrations typically appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

Alkyl Group Vibrations : C-H stretching vibrations for the methyl (CH₃) and chloromethyl (CH₂) groups would be found in the 2960-2850 cm⁻¹ range. Characteristic bending (scissoring, wagging, twisting) vibrations for these groups would appear in the 1470-1250 cm⁻¹ region.

Si-C and C-O Vibrations : The Si-CH₃ rocking and Si-C stretching modes produce characteristic bands in the fingerprint region, typically between 850 cm⁻¹ and 700 cm⁻¹. The C-O stretching of the methoxy group is expected to produce a strong band around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch).

C-Cl Vibration : The C-Cl stretching vibration of the chloromethyl group is expected in the 800-600 cm⁻¹ region.

Combining experimental FT-IR and Raman data with theoretical calculations, such as those based on Density Functional Theory (DFT), allows for a detailed and accurate assignment of the observed vibrational modes. nih.govnih.gov This correlative approach is essential for a complete understanding of the molecule's vibrational properties.

Electronic Spectroscopy (UV/Vis) in Context of Aromatic Systems and Conjugation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV/Vis) spectroscopy, is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic systems like this compound, the UV/Vis spectrum is primarily dictated by the π-electron system of the 4-methoxyphenyl group. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π bonding orbitals) to higher energy molecular orbitals (typically π* antibonding orbitals).

The electronic spectrum of benzene, the fundamental aromatic unit, exhibits characteristic absorption bands arising from π → π* transitions. When substituents are attached to the benzene ring, as in the case of the 4-methoxyphenyl group, these absorption bands can be significantly influenced. The methoxy group (-OCH₃) at the para position is an electron-donating group, which can engage in conjugation with the aromatic π-system. This interaction, often referred to as resonance, increases the electron density of the ring and affects the energy levels of the molecular orbitals.

The silicon-containing substituent, -(Si(CH₃)₂(CH₂Cl)), can also influence the electronic spectrum. While the silicon atom itself does not directly participate in the π-conjugation of the aromatic ring in the same way as a carbon-carbon double bond would, it can exert electronic effects through σ-π conjugation (hyperconjugation) and inductive effects. These interactions can lead to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) of the aromatic chromophore.

An increase in conjugation in an aromatic system generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is because conjugation delocalizes the π-electrons over a larger area, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required to induce an electronic transition, resulting in the absorption of light at a longer wavelength.

Table 1: Typical UV/Vis Absorption Data for Related Aromatic Chromophores

| Compound | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Benzene | ~204, ~256 | ~7,900, ~200 | π → π |

| Anisole (B1667542) | ~220, ~269 | ~8,000, ~1,500 | π → π |

Note: The values presented are approximate and can vary with the solvent used.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Computational chemistry provides invaluable tools for understanding the electronic structure and properties of molecules, offering insights that complement experimental data. Density Functional Theory (DFT) and its extension, Time-Dependent DFT (TD-DFT), are particularly powerful methods for studying compounds like this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A key aspect of DFT is the use of functionals that approximate the exchange-correlation energy, which accounts for the complex interactions between electrons. By solving the Kohn-Sham equations, DFT can be used to predict a wide range of molecular properties.

One of the primary applications of DFT is the optimization of molecular geometries. By finding the minimum energy arrangement of atoms, DFT can provide accurate predictions of bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the precise spatial arrangement of the 4-methoxyphenyl group relative to the dimethylsilyl moiety.

Furthermore, DFT calculations yield information about the electronic structure of a molecule, including the energies and shapes of its molecular orbitals, such as the HOMO and LUMO. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides an indication of the molecule's chemical reactivity and the energy required for its lowest electronic excitation.

To predict spectroscopic parameters, such as UV/Vis absorption spectra, Time-Dependent DFT (TD-DFT) is employed. TD-DFT is an extension of DFT that can describe the response of a molecule to a time-dependent electromagnetic field, such as light. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can simulate the UV/Vis spectrum of a molecule. These theoretical spectra can then be compared with experimental data to aid in the assignment of absorption bands to specific electronic transitions. For this compound, TD-DFT calculations would predict the λmax values and intensities of the π → π* transitions within the 4-methoxyphenyl chromophore. The accuracy of these predictions is dependent on the choice of the exchange-correlation functional and the basis set used in the calculation.

Table 2: Commonly Used Functionals and Basis Sets in DFT/TD-DFT Calculations

| Category | Examples | Description |

| Functionals | B3LYP, PBE0, M06-2X | Approximate the exchange-correlation energy. The choice of functional can significantly impact the accuracy of the results. |

| Basis Sets | 6-31G(d), 6-311+G(d,p), def2-TZVP | A set of mathematical functions used to represent the electronic wavefunctions. Larger basis sets generally provide more accurate results but are computationally more expensive. |

A crucial aspect of modeling chemical reactions is the identification and characterization of transition states. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. The energy difference between the reactants and the transition state is known as the activation energy, which is a key factor in determining the rate of a chemical reaction.

DFT calculations can be used to locate the geometry of a transition state on the potential energy surface and to calculate its energy. This information is invaluable for understanding the detailed pathway of a reaction. For derivatives of this compound, DFT could be used to model various reactions, such as nucleophilic substitution at the chloromethyl group or reactions involving the silicon center. By mapping out the energy profile of a proposed reaction mechanism, including all intermediates and transition states, researchers can gain a deeper understanding of the factors that control the reaction's outcome and selectivity.

Table 3: Key Parameters in DFT Modeling of Reaction Energetics

| Parameter | Description |

| Reactant/Product Energies | The calculated total electronic energies of the starting materials and final products. |

| Transition State Energy | The energy of the highest point on the minimum energy path between reactants and products. |

| Activation Energy (Eₐ) | The energy difference between the transition state and the reactants. |

| Reaction Energy (ΔE) | The energy difference between the products and the reactants. |

Broader Impact and Future Research Directions

Expanding the Scope of Organosilicon Chemistry through Tailored Silane (B1218182) Building Blocks

Organosilicon compounds serve as fundamental building blocks for creating advanced materials with remarkable properties. researchgate.net The future of organosilicon chemistry lies in the design of "tailored" silanes, where specific functional groups are precisely installed to dictate the final properties of a material or the outcome of a chemical transformation. (Chloromethyl)(4-methoxyphenyl)dimethylsilane is a prime example of such a tailored building block.

The molecule incorporates several key features:

A Reactive Anchor: The chloromethyl group provides a reactive site for covalent attachment to a wide range of substrates or for further chemical modification.

A Modulatory Group: The 4-methoxyphenyl (B3050149) group, an electron-donating aromatic system, can influence the electronic properties of the silicon center and participate in aromatic substitution reactions, allowing for fine-tuning of the molecule's characteristics.

A Stable Core: The dimethylsilyl group offers thermal and chemical stability, forming the robust backbone of any resulting material or molecular construct.

Future research will likely focus on leveraging these distinct functionalities. For instance, the 4-methoxyphenyl group can be further functionalized to introduce additional reactive sites or specific recognition motifs. This dual-functionality—a stable anchoring point and a modifiable aromatic ring—enables the construction of complex, multifunctional organosilicon architectures that were previously inaccessible. nih.gov The development of such versatile building blocks is crucial for advancing fields from aerospace to electronics. researchgate.net

Exploration of this compound in Material Science Beyond Polymers (e.g., self-assembled monolayers, coatings)

While organosilanes are well-known precursors to silicone polymers, their application in other areas of material science is a burgeoning field of research. The unique structure of this compound makes it an excellent candidate for surface modification technologies, particularly in the formation of self-assembled monolayers (SAMs) and functional coatings.

Self-Assembled Monolayers (SAMs): SAMs are highly ordered molecular layers that form spontaneously on a substrate. The chloromethyl group of the title compound can react with hydroxyl-terminated surfaces like silicon wafers, glass, or metal oxides to form a covalently bound, stable monolayer. researchgate.net The orientation of the molecules in the SAM would present the 4-methoxyphenyl groups at the interface, thereby defining the surface properties.

Future research in this area could explore:

Control of Surface Wettability: The aromatic methoxyphenyl group would impart a specific hydrophobicity to the surface, which could be tailored by further substitution on the phenyl ring.

Protein Adsorption and Biocompatibility: The ability to control surface chemistry at the molecular level is critical for biomedical applications. nih.gov SAMs of this compound could be used to create surfaces that resist or promote protein adsorption and cell adhesion, a key factor in the development of biosensors and medical implants. ucf.edu

Patterning and Microfabrication: By using techniques like microcontact printing, SAMs of this compound could be used to create patterned surfaces with distinct chemical regions, essential for fabricating microelectromechanical systems (MEMS) and bio-MEMS devices. oaepublish.com

Functional Coatings: Beyond monolayers, this silane can be used to create thin, functional coatings that impart desirable properties to bulk materials. uni-bielefeld.de These coatings can enhance corrosion resistance, improve adhesion, or provide a specific surface reactivity. The ability to form a robust link to the substrate via the silane group, combined with the tunable properties of the methoxyphenyl group, offers a versatile platform for designing advanced coatings for a variety of applications.

Development of Sustainable and Green Synthetic Routes for Organosilanes

The traditional synthesis of organosilanes often involves multi-step processes that use hazardous reagents and generate significant waste. nih.govnih.gov A major thrust in modern chemistry is the development of sustainable and green synthetic methodologies. This is particularly relevant for the production of functionalized silanes like this compound.

Key areas for future research include:

Catalytic Cross-Coupling Reactions: Developing catalytic systems that use earth-abundant metals (like iron or copper) instead of precious metals (like palladium) for the synthesis of arylsilanes is a key goal. organic-chemistry.org These methods would reduce cost and environmental impact.

Direct C-H Silylation: Instead of starting with pre-functionalized aromatic rings, direct C-H activation and silylation of methoxybenzene derivatives would be a more atom-economical route. nih.gov

Photocatalysis: Light-mediated reactions offer a green alternative to thermally driven processes, often proceeding under milder conditions. nih.gov Developing photocatalytic routes to arylsilanes could significantly reduce the energy consumption of the synthesis.

Bio-inspired Synthesis: Exploring enzymatic or whole-cell biocatalytic methods for forming silicon-carbon bonds represents a frontier in green chemistry. nih.gov While challenging, this approach could lead to highly selective and environmentally benign syntheses.

The adoption of these green chemistry principles will be essential for the large-scale, sustainable production of advanced organosilicon materials. rsc.org

Bio-inspired and Biomimetic Applications of Silicon-Containing Compounds

Nature provides a vast source of inspiration for the design of new materials. youtube.com Bio-inspired and biomimetic materials seek to replicate the unique properties and hierarchical structures found in biological systems. nih.gov While much of the work in bio-inspired silicon chemistry focuses on silica biomineralization, there is growing interest in the application of organosilanes. nih.gov

This compound can be a valuable tool in this field. Its ability to functionalize surfaces allows for the creation of interfaces that can mimic biological recognition or structural motifs. nih.gov For example:

Biomimetic Surfaces: By attaching biomolecules (peptides, sugars) to a surface functionalized with this silane, it's possible to create surfaces that mimic the extracellular matrix, promoting specific cell adhesion and growth for tissue engineering applications. upc.eduresearchgate.net

Hierarchical Structures: Nature often uses hierarchical structures to achieve remarkable properties, such as the superhydrophobicity of the lotus leaf. royalsocietypublishing.org This silane could be used to chemically modify micro- and nano-textured surfaces to replicate these effects, creating water-repellent or self-cleaning materials. nih.gov

Bio-interfaces: In the development of biosensors and bio-MEMS, controlling the interface between a synthetic device and a biological environment is critical. ucf.edu SAMs derived from this compound could act as a stable, biocompatible linker layer.

Future research will focus on integrating the chemical versatility of organosilanes with the sophisticated designs found in nature to create a new generation of smart, functional materials. asu.edu

Advanced Catalysis and Reaction Design Utilizing Organosilicon Intermediates